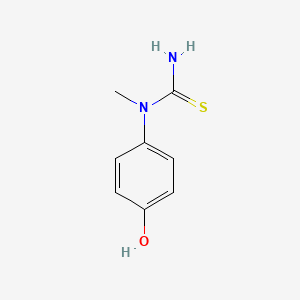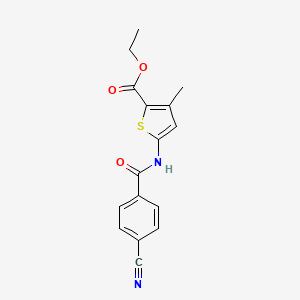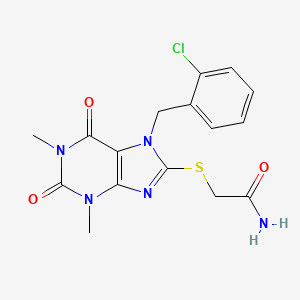
1-(4-Hydroxyphenyl)-1-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with primary amines. For instance, paper describes the synthesis of acylthiourea derivatives by reacting 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with various primary aromatic amines. Similarly, the synthesis of 1-(4-hexylbenzoyl)-3-methylthiourea is achieved by reacting 4-hexylbenzoyl chloride with 1-methylthiourea using a triethylamine catalyst . These methods could potentially be adapted for the synthesis of "1-(4-Hydroxyphenyl)-1-methylthiourea" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction is a common technique used to investigate the molecular structure of thiourea derivatives. For example, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was investigated using X-ray diffraction, revealing that it crystallizes in a monoclinic system . This technique could be used to determine the crystal structure of "this compound" and provide information on its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions. The synthesis of 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindole-3-ethoxycarbonyl involved a series of reactions including sulfide etherification, amination, and Nenitzescu reactions . These reactions highlight the reactivity of thiourea derivatives and their potential to form complex heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be influenced by the substituents on the thiourea nitrogen. For instance, the antimicrobial activity of 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives was found to depend on the type, number, and position of substituents on the phenyl group . Similarly, the solubility, melting point, and spectral data (IR, NMR) are key characteristics used to characterize these compounds . These properties would be relevant for "this compound" and could be studied using similar methods.
Scientific Research Applications
Antioxidant Activity and Analytical Methods
One critical area of research involves the study of antioxidants, which are of significant interest due to their implications in food engineering, medicine, and pharmacy. The evaluation of antioxidant activity is essential for understanding how compounds like 1-(4-Hydroxyphenyl)-1-methylthiourea might contribute to mitigating oxidative stress and related diseases. Various tests, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test, are used to determine the antioxidant capacity of complex samples. These methods are based on spectrophotometry, allowing for the assessment of chemical reactions by monitoring specific wavelength absorption, which can be crucial for evaluating compounds with potential antioxidant properties (Munteanu & Apetrei, 2021).
Therapeutic Potential in Various Diseases
The exploration of therapeutic effects of compounds structurally related to this compound, such as 4-phenylbutyric acid (4-PBA), reveals their potential in alleviating endoplasmic reticulum (ER) stress and protein misfolding diseases. 4-PBA, acting as a chemical chaperone, can prevent misfolded protein aggregation and alleviate ER stress, suggesting that similar compounds might offer therapeutic benefits in treating diseases associated with protein misfolding and ER stress (Kolb et al., 2015).
Biochemical and Molecular Mechanisms
Understanding the biochemical and molecular mechanisms of compounds with a hydroxyphenyl structure is essential for harnessing their potential in scientific research and therapy. For instance, studies on DNA methylation profiling techniques provide insights into how certain compounds can influence gene expression and biological processes through epigenetic modifications. These methodologies allow researchers to profile DNA methylation at a genome-wide level, offering a comprehensive view of how compounds may impact epigenetic regulation (Yong, Hsu, & Chen, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and proteins within biological systems .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, including those involved in the metabolism of aromatic compounds .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been shown to exert various biological effects, potentially influencing cellular processes such as signal transduction, enzyme activity, and gene expression .
Action Environment
The action, efficacy, and stability of 1-(4-Hydroxyphenyl)-1-methylthiourea can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the biological system where the compound is active .
properties
IUPAC Name |
1-(4-hydroxyphenyl)-1-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10(8(9)12)6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCZSTKILWGCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2561023.png)




![6-Chloro-5-fluoro-5'-methylspiro[1H-3,1-benzoxazine-4,3'-piperidine]-2-one;hydrochloride](/img/structure/B2561030.png)

![N-(1,3-benzothiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2561033.png)
![2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2561035.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B2561039.png)


